Cas no 2097859-69-1 (2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine)
![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine structure](https://www.kuujia.com/scimg/cas/2097859-69-1x500.png)
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine
- [1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
-
- Inchi: 1S/C21H27N7O/c29-20(27-11-13-28(14-12-27)21-22-7-2-8-23-21)16-5-9-26(10-6-16)19-15-17-3-1-4-18(17)24-25-19/h2,7-8,15-16H,1,3-6,9-14H2
- InChI Key: MBVRCXNLWDJAJV-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C2=CC3=C(CCC3)N=N2)CC1)N1CCN(C2N=CC=CN=2)CC1
Computed Properties
- Exact Mass: 393.22770851 g/mol
- Monoisotopic Mass: 393.22770851 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Molecular Weight: 393.5
- Topological Polar Surface Area: 78.4
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-9000-2μmol |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-20μmol |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-10μmol |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-15mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-100mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6564-9000-2mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-3mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-20mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6564-9000-4mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6564-9000-75mg |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine |
2097859-69-1 | 75mg |
$312.0 | 2023-09-08 |
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine Related Literature
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
Additional information on 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine
Introduction to 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine and Its Significance in Modern Medicinal Chemistry
2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine, identified by its CAS number 2097859-69-1, represents a compound of considerable interest in the field of medicinal chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential therapeutic applications. The compound’s intricate framework, comprising a pyrimidine core linked to a piperazine moiety and an N-substituted cyclopent[c]pyridazine ring, positions it as a promising candidate for further exploration in drug discovery and development.
The significance of 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine is underscored by its potential to interact with biological targets in novel ways. The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, frequently found in nucleoside analogs and kinase inhibitors. Its presence in this compound suggests that it may exhibit inhibitory activity against enzymes or receptors involved in critical cellular pathways. Furthermore, the piperazine and cyclopent[c]pyridazine substituents contribute to its structural complexity, which can be leveraged to modulate binding affinity and selectivity.
Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their biological activity. Virtual screening techniques have been employed to identify potential binding interactions between 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine and target proteins. These studies have hinted at its potential as an inhibitor of certain kinases implicated in cancer and inflammatory diseases. The ability to predict such interactions computationally has accelerated the drug discovery process significantly.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it may exhibit inhibitory effects on specific kinases, which are pivotal in regulating cell proliferation and survival. The pyrimidine core’s ability to form hydrogen bonds with key residues in the active site of these enzymes makes it a particularly attractive scaffold for drug design. Additionally, the piperazine moiety can engage in favorable interactions with polar or charged residues, further enhancing binding affinity.
The synthesis of 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine presents unique challenges due to its complex structure. Multi-step synthetic routes have been developed to construct the cyclopent[c]pyridazine ring and the N-substituted piperazine group. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it feasible for further preclinical evaluation.
Preclinical studies are essential for assessing the safety and efficacy of new compounds before they can be tested in human trials. Animal models have been utilized to evaluate the pharmacokinetic properties of 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining appropriate dosing regimens and identifying potential toxicities.
The integration of machine learning algorithms has enhanced the understanding of how structural features influence biological activity. Predictive models have been developed based on large datasets of known bioactive compounds to forecast the potential therapeutic effects of 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine. These models take into account various physicochemical properties and biological annotations to provide a comprehensive assessment of its drug-likeness.
The compound’s potential applications extend beyond oncology. Its structural motifs suggest that it may also interact with receptors involved in central nervous system (CNS) disorders or infectious diseases. Further research is needed to explore these possibilities fully. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of such promising candidates.
The regulatory landscape for new drug candidates is stringent but well-defined. Regulatory agencies require extensive data on safety and efficacy before approving a new drug for clinical use. The synthesis and characterization of 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-y l]pyrimidine must adhere to Good Manufacturing Practices (GMP) standards to ensure consistency and quality throughout the development process.
In conclusion,2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin -3 -y l} piperidine -4 -carbonyl) piperazin -1 - y l ] pyrimid ine represents a significant advancement in medicinal chemistry due to its complex structure and potential therapeutic applications. Ongoing research continues to uncover its pharmacological properties and explore new avenues for its use in treating various diseases. As computational methods improve and synthetic techniques evolve,the development pipeline for such innovative compounds is poised for rapid expansion.
2097859-69-1 (2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine) Related Products
- 1309933-47-8(1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene)
- 1353006-45-7((S)-benzyl morpholine-3-carboxylate hydrochloride)
- 5470-96-2(quinoline-2-carbaldehyde)
- 2092566-47-5(2-imino(oxo)(propan-2-yl)-lambda6-sulfanylpyridine-3-carboxylic acid)
- 2172521-70-7(3-(4-chloro-3-methylphenyl)methoxypyrrolidine)
- 1936036-55-3(5-(1H-pyrazol-4-yl)-1,3-oxazole)
- 1805950-44-0(Methyl 2-bromo-3-(trifluoromethoxy)phenylacetate)
- 1011041-56-7(4-[3-(5-Chlorothiophen-2-yl)-2-cyanoprop-2-enamido]benzoic acid)
- 146294-95-3(methyl 2-(3-nitropyridin-2-yl)aminopropanoate)
- 65645-32-1((R)-4-(1-Aminoethyl)benzenamine)




